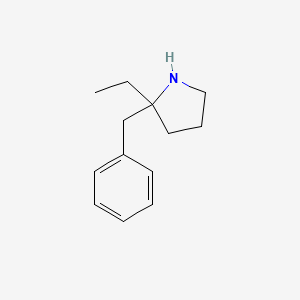
3-Bromo-2-ethoxy-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-ethoxy-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-ethoxy-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
- 3-Bromo-2-ethoxybenzoic acid
Comparison: 3-Bromo-2-ethoxy-5-fluorobenzoic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-Bromo-5-fluorobenzoic acid, the presence of the ethoxy group in this compound can influence its solubility and reactivity in organic synthesis. The fluorine atom enhances its electron-withdrawing capability, affecting its behavior in substitution and coupling reactions.
Propriétés
Formule moléculaire |
C9H8BrFO3 |
|---|---|
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
3-bromo-2-ethoxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
NBMOXXAGNFVOPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)



![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)


![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)

![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)
